Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-
Description
The compound Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- is a structurally complex acetamide derivative featuring an isoquinolinyl moiety at the N-6 position and a substituted phenylamino group with a phenylmethoxy substituent at the 3-position.
Properties
CAS No. |
920513-51-5 |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C24H21N3O2/c28-24(27-22-10-9-20-15-25-12-11-19(20)13-22)16-26-21-7-4-8-23(14-21)29-17-18-5-2-1-3-6-18/h1-15,26H,16-17H2,(H,27,28) |
InChI Key |
WNFRSYHKBMDMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenylmethoxyphenyl amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous acetamide derivatives from the evidence, focusing on structural motifs, molecular properties, and synthesis strategies.
Heterocyclic Core Modifications
(a) Quinazolinyl Derivatives
The compound 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide () shares a quinazolinyl core but differs in substituents. Its molecular formula (C₃₀H₃₁N₅O₃) and mass (509.6 g/mol) reflect a larger structure due to the propenyl chain and methylpyridinyl group. The quinazoline scaffold is associated with kinase inhibition, while the target compound’s isoquinoline core may confer distinct binding interactions due to differences in aromaticity and electron distribution .
(b) Benzothiazole Derivatives
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replaces the isoquinoline with a benzothiazole ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the phenylmethoxy group in the target compound, which may improve solubility. Benzothiazole derivatives are often explored for anticancer activity, suggesting divergent therapeutic applications compared to isoquinoline-based analogs .
Substituent Effects on Bioactivity
(a) Methoxy and Phenylmethoxy Groups
The phenylmethoxy group in the target compound parallels the 3-methoxyphenyl substituent in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (). Methoxy groups are known to influence pharmacokinetics by modulating solubility and membrane permeability. However, the bulkier phenylmethoxy group in the target compound may sterically hinder target binding compared to smaller methoxy substituents .
(b) Fluorinated and Polyaromatic Substituents
Compounds such as 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide () incorporate fluorinated phenyl groups, which enhance metabolic resistance and binding affinity via hydrophobic interactions. In contrast, the target compound lacks fluorine atoms but includes an isoquinolinyl group, which may offer π-π stacking advantages in receptor binding .
(a) Chiral Separation and Isomerism
highlights the synthesis and chiral separation of isomers (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide isomers 1 and 2). The target compound’s phenylmethoxy and isoquinolinyl groups may introduce stereochemical complexity, necessitating advanced separation techniques such as chiral chromatography for enantiopure production .
(b) Peptidomimetic Analogues
Compounds like N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () feature peptide-like backbones, emphasizing conformational rigidity. The target compound’s linear acetamide structure may prioritize planar aromatic interactions over helical or folded conformations .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Acetamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- is particularly noteworthy for its potential therapeutic applications. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula and features an isoquinoline moiety linked to a phenoxy group. Its structural characteristics suggest potential interactions with various biological targets.
Biological Activities
-
Anticancer Activity :
- Recent studies indicate that acetamide derivatives, including those similar to N-6-isoquinolinyl compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising results in inhibiting cell proliferation.
- A study revealed that some acetamides demonstrated IC50 values around 13 μM against tumor cells, indicating their potential as anticancer agents .
-
Antimicrobial Properties :
- Acetamide derivatives are known for their antimicrobial activities. Research has shown that certain compounds exhibit moderate activity against gram-positive bacteria, attributed to specific structural features such as methoxy substitutions .
- The presence of a piperidine moiety in some derivatives has been linked to enhanced antimicrobial efficacy .
- Anti-inflammatory and Analgesic Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR of acetamides is crucial for optimizing their biological activity. Key findings include:
- Substitution Patterns :
Data Table: Biological Activity Overview
| Activity Type | Model/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | ~13 | |
| Antimicrobial | Gram-positive bacteria | Moderate | |
| Anti-inflammatory | Various | Not specified |
Case Studies
-
Cytotoxicity Study :
- A recent investigation assessed the cytotoxic effects of N-6-isoquinolinyl acetamides on multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives had a significant impact on cell viability, leading to further exploration of their mechanisms of action against cancer cells .
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
